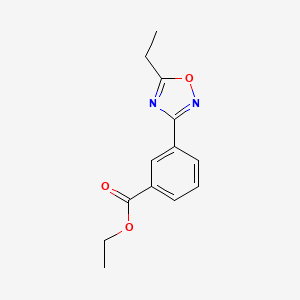

(S)-2-amino-4-cyclohexylbutanoic acid

Descripción general

Descripción

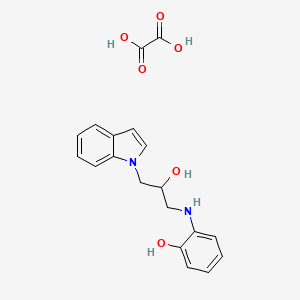

The compound “(S)-2-amino-4-cyclohexylbutanoic acid” is an amino acid with a cyclohexyl group, which is a six-membered cyclic structure, attached to the carbon atom at the 4th position .

Synthesis Analysis

The synthesis of a compound like this would likely involve the reaction of a cyclohexyl group with an appropriate precursor of the amino acid . The exact method would depend on the specific reactions involved .Molecular Structure Analysis

The molecular structure would be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy . These techniques can provide detailed information about the arrangement of atoms in a molecule .Chemical Reactions Analysis

The chemical reactions of this compound would likely be similar to those of other amino acids. It might participate in acid-base reactions, given the presence of both amino and carboxylic acid functional groups .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the cyclohexyl group could affect its hydrophobicity, while the amino and carboxylic acid groups would confer acid-base properties .Aplicaciones Científicas De Investigación

Biocatalytic Synthesis

(S)-2-amino-4-cyclohexylbutanoic acid can be synthesized using a biocatalytic approach. A study by Hernández et al. (2017) in "ACS Catalysis" demonstrated the stereoselective synthesis of related amino acids through a one-pot cyclic cascade process. This process involved coupling an aldol reaction with stereoselective transamination using enzymes like class II pyruvate aldolase and transaminases (Hernández et al., 2017).

Synthesis of Related Compounds

Research has explored the synthesis of compounds related to this compound. For instance, the study by Grigoryan et al. (2011) focused on synthesizing ethyl ester of 3-benzyl-3-methyl-2-cyano-4-cyclohexylbutanoic acid, highlighting the potential for creating various derivatives (Grigoryan et al., 2011).

Isolation from Natural Sources

Drehmel and Chilton (2002) isolated nonprotein amino acids, including one structurally similar to this compound, from the mushroom Amanita cokeri. This demonstrates the occurrence of such compounds in nature and their potential applications in fungal toxicity and interaction studies (Drehmel & Chilton, 2002).

Enzymatic Studies

The enzyme gamma-aminobutyric acid (GABA) transport processes have been studied using amino cyclohexane carboxylic acids, as detailed by Early, Michaelis, and Mertes (1981). These studies provide insights into the interaction of such compounds with biological systems, particularly in the context of neurotransmitter regulation (Early, Michaelis, & Mertes, 1981).

Enantioselective Synthesis

Morimoto et al. (2002) conducted a study on the total synthesis and stereochemistry determination of a compound similar to this compound. This work in "Chemical communications" underlines the importance of stereochemistry in the synthesis of biologically active compounds (Morimoto et al., 2002).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-2-amino-4-cyclohexylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h8-9H,1-7,11H2,(H,12,13)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHKOHWUQAULOV-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-4-furan-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B3086774.png)

![N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B3086777.png)

![(2E)-3-[2-(Allyloxy)phenyl]acrylic acid](/img/structure/B3086791.png)

![3-[4-(5-Pentyl-pyridin-2-yl)-phenyl]-acrylic acid](/img/structure/B3086809.png)

![5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B3086864.png)